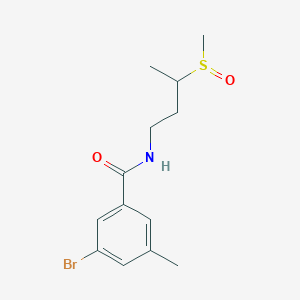
4-(4-Methylphenyl)-1,3-dithiol-2-one
Overview
Description
4-(4-Methylphenyl)-1,3-dithiol-2-one (also known as 4-Methylthio-3-buten-2-one) is a sulfur-containing organic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound is synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : Novel derivatives of 1,3-dithiol-2-ylidene have been synthesized, including those with a structure similar to 4-(4-Methylphenyl)-1,3-dithiol-2-one. These derivatives were obtained through reactions involving corresponding dithiolium salts and methylene active compounds (Gorodea, Sandu, & Sarbu, 2017) (Lungu, Asaftei, Sandu, Chirita, & Bahrin, 2019).
- Chemical Properties and Spectroscopy : These derivatives are characterized using NMR spectrometry, UV-Vis, and IR spectroscopy, providing insights into their chemical properties and potential applications (Brown, Rae, & Sternhell, 1965).
Biological and Chemical Applications
- Chemoprotective Properties : 1,2-Dithiol-3-thiones, a class similar to this compound, demonstrate chemotherapeutic and chemoprotective properties. They induce enzyme activities and elevate glutathione levels in cells, enhancing detoxification potential (De Long, Dolan, Santamaria, & Bueding, 1986).
- Template for Synthesis of Functionalized Compounds : 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, structurally related to this compound, serves as a template for synthesizing various functionalized compounds, highlighting its versatility in chemical synthesis (Misra & Ila, 2010).
Coordination Chemistry and Electrocatalysis
- Coordination Compounds and Electrocatalysis : Studies on nickel(II) and palladium(II) complexes with dithiolenes show the formation of heteroleptic dithiolenes. These complexes are valuable in coordination chemistry and potential applications in electrocatalysis (Lardiés, Cerrada, & Laguna, 2006) (Anamika et al., 2020).
Advanced Materials and Sensor Applications
- Electrochemical Characterization : Studies on derivatives of this compound and its complexes show significant electrochemical behavior, which is crucial for developing advanced materials and sensors (Beloglazkina et al., 2007).
- Fluorescent Probes for Biological Imaging : A fluorescent probe derived from a similar compound has been developed for detecting specific agents in biological samples, showcasing its application in biomedical imaging (Sun, Xia, Huang, Gu, & Wang, 2018).
Properties
IUPAC Name |
4-(4-methylphenyl)-1,3-dithiol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS2/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVMVJDVNZZGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B6644227.png)
![N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B6644239.png)
![5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6644244.png)



![3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide](/img/structure/B6644282.png)
![3-[(5-cyanopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide](/img/structure/B6644296.png)

![N-(1,1-dioxothian-3-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6644299.png)
![3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine](/img/structure/B6644308.png)
![1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6644317.png)
![2-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]propan-2-ol](/img/structure/B6644323.png)

